Cas no 2172598-39-7 (1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole structure
2172598-39-7 structure
商品名:1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
CAS番号:2172598-39-7
MF:C8H11ClF3N3
メガワット:241.64125084877
CID:6121168
PubChem ID:165721789

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
    • 2172598-39-7
    • EN300-1595460
    • インチ: 1S/C8H11ClF3N3/c1-3-5(2)15-7(8(10,11)12)6(4-9)13-14-15/h5H,3-4H2,1-2H3
    • InChIKey: RGGMUCBXWVLFMA-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C(F)(F)F)N(C(C)CC)N=N1

計算された属性

  • せいみつぶんしりょう: 241.0593595g/mol
  • どういたいしつりょう: 241.0593595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 30.7Ų

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1595460-10.0g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
10g
$5528.0 2023-06-04
Enamine
EN300-1595460-1.0g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
1g
$1286.0 2023-06-04
Enamine
EN300-1595460-2.5g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
2.5g
$2520.0 2023-06-04
Enamine
EN300-1595460-50mg
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
50mg
$1080.0 2023-09-23
Enamine
EN300-1595460-5.0g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
5g
$3728.0 2023-06-04
Enamine
EN300-1595460-0.5g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
0.5g
$1234.0 2023-06-04
Enamine
EN300-1595460-5000mg
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
5000mg
$3728.0 2023-09-23
Enamine
EN300-1595460-250mg
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
250mg
$1183.0 2023-09-23
Enamine
EN300-1595460-0.1g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
0.1g
$1131.0 2023-06-04
Enamine
EN300-1595460-0.05g
1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole
2172598-39-7
0.05g
$1080.0 2023-06-04

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole 関連文献

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazoleに関する追加情報

Introduction to 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 2172598-39-7) and Its Emerging Applications in Chemical Biology and Medicine

1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole, identified by the CAS number 2172598-39-7, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the triazole class, characterized by a three-membered aromatic ring containing two nitrogen atoms. The presence of various substituents, including a butan-2-yl side chain, a chloromethyl group, and a trifluoromethyl moiety, imparts distinct chemical properties that make it a versatile scaffold for drug discovery and material science applications.

The chloromethyl functionality in the molecule serves as a reactive handle for further derivatization, enabling the formation of diverse chemical linkages with other biomolecules. This reactivity is particularly valuable in the synthesis of conjugates for targeted drug delivery systems and bioimaging probes. Additionally, the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in medicinal chemistry for improving pharmacokinetic profiles of small-molecule drugs.

Recent advancements in computational chemistry have facilitated the virtual screening of this compound against various biological targets. Studies indicate that derivatives of 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole exhibit promising interactions with enzymes and receptors involved in inflammatory pathways. For instance, preliminary docking studies have shown potential binding affinity to cyclooxygenase (COX) enzymes, suggesting its utility as a lead compound for developing novel anti-inflammatory agents.

The butan-2-yl side chain contributes to the overall solubility and bioavailability of the molecule, making it an attractive candidate for oral or parenteral administration. This feature aligns with current trends in drug development toward molecules that balance efficacy with favorable pharmacokinetic properties. Furthermore, the structural motif of triazole has been extensively explored in antiviral and antibacterial therapies due to its ability to disrupt essential viral protease functions or bacterial cell wall synthesis.

In material science applications, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers with enhanced thermal stability and mechanical strength. The incorporation of fluorinated aromatic units into polymer backbones has demonstrated improvements in resistance to degradation under extreme conditions. Such materials are particularly relevant for aerospace and automotive industries where durability under high stress is paramount.

The synthesis of 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as nucleophilic substitution reactions at the chloromethyl position followed by protection-deprotection strategies allow for modular assembly of complex derivatives. Advances in flow chemistry have also enabled scalable production of this compound with high purity and yield, reducing reliance on traditional batch processes.

From a medicinal chemistry perspective, the integration of fluorine atoms into biologically active molecules has been well-documented for modulating receptor binding affinities. The electron-withdrawing nature of fluorine exerts steric and electronic effects that can fine-tune pharmacological activity. In the case of 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole, these effects contribute to improved binding interactions with therapeutic targets while minimizing off-target effects.

Future research directions may explore the development of prodrugs derived from this scaffold to enhance bioavailability or targeted release mechanisms. Additionally, green chemistry approaches could be applied to optimize synthetic routes toward sustainability goals. Collaborative efforts between academia and industry are likely to drive innovation in applying this compound to real-world challenges in healthcare and materials engineering.

The versatility of 1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole underscores its significance as a building block in modern chemical research. Whether used as an intermediate in drug synthesis or a functional monomer for advanced materials, this compound exemplifies how structural diversity can be leveraged to address complex scientific problems across multiple disciplines.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.